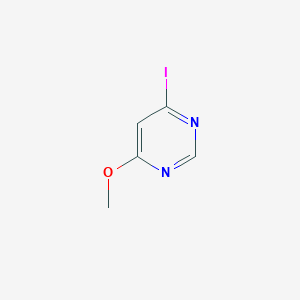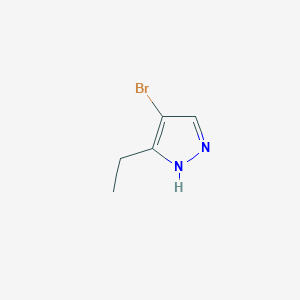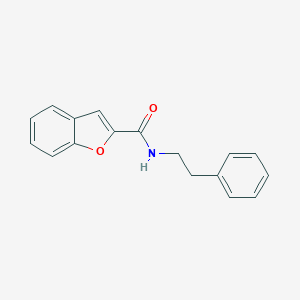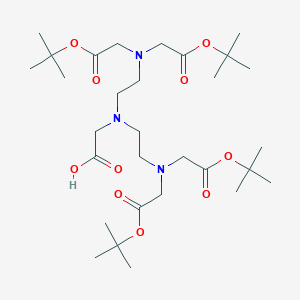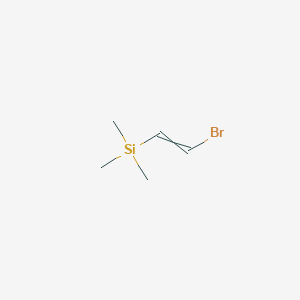
(2-Bromovinyl)trimethylsilane
Descripción general
Descripción
(2-Bromovinyl)trimethylsilane, also known as β-(Trimethylsilyl)vinyl bromide or 1-Bromo-2-(trimethylsilyl)ethylene, is a chemical compound with the linear formula BrCH=CHSi(CH3)3 . It has a molecular weight of 179.13 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSi(C)\\C=C\\Br . This indicates that the molecule consists of a bromovinyl group attached to a trimethylsilane group. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.466 (lit.) and a boiling point of 50-51 °C/52 mmHg (lit.) . The density of the compound is 1.167 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
(2-Bromovinyl)trimethylsilane, also known as 1-(trimethylsilyl)vinyl bromide, has been utilized in various chemical reactions. It undergoes lithium-halogen exchange in the presence of alkyllithium and is used as a dienophile in [4 + 2] cycloaddition reactions. Additionally, it finds use in palladium-catalyzed reactions and as a substrate for cyclopropanation (Labrecque & Chan, 2001).
Electrophilic Substitutions
This compound is instrumental in electrophilic substitutions. The β-(trimethylsilyl)vinyl moiety resulting from its use undergoes electrophilic substitutions of the TMS group, expanding its utility in organic synthesis (Cunico, 2001).
Oxidative Coupling Reactions
In oxidative coupling reactions, aryltrimethylsilanes, including derivatives of this compound, have shown competency. These reactions provide an alternative to boronic acid methods, facilitating intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).
Carbon-to-Carbon Migration
In the context of carbon-to-carbon anion relay chemistry, this compound has been used to generate substituted allyllithium species. This method represents an innovative approach to allylic organolithium species (Zheng et al., 2011).
Nucleophilic Difluoromethylation
This compound also finds use in nucleophilic difluoromethylation reactions. It serves as a source of difluorinated phosphorus ylide under mild conditions, demonstrating its versatility in organic synthesis (Trifonov et al., 2016).
Synthesis of Silyl Heterocycles
It has been utilized in the synthesis of 2-trimethylsilyl-substituted five-membered heterocycles. This process involves reactions with various reagents, leading to the formation of diversified silylated heterocycles (Degl'Innocenti et al., 2007).
Applications in Lithium-ion Batteries
Some silane compounds, related to this compound, have been researched as electrolyte solvents in lithium-ion batteries. These compounds demonstrate good solubility and stability, highlighting their potential in energy storage applications (Amine et al., 2006).
Synthesis of Functionalized Pyrene Derivatives
This compound is integral in synthesizing unsymmetrically functionalized pyrene derivatives. This synthesis route involves cross-coupling reactions and the transformation of the trimethylsilyl group, demonstrating its utility in creating complex organic molecules (Sato et al., 2011).
Safety and Hazards
(2-Bromovinyl)trimethylsilane is classified as a flammable liquid and vapor. It may cause skin and eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse thoroughly with water . If inhaled, move the person to fresh air . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Propiedades
IUPAC Name |
2-bromoethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCNOSKBLGEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929562 | |
| Record name | (2-Bromoethenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-94-5, 41309-43-7 | |
| Record name | (2-Bromoethenyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromovinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)
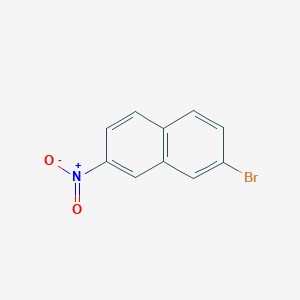
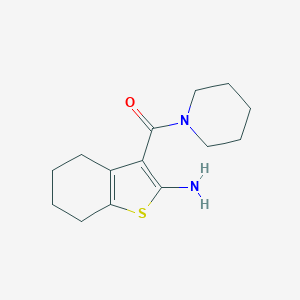
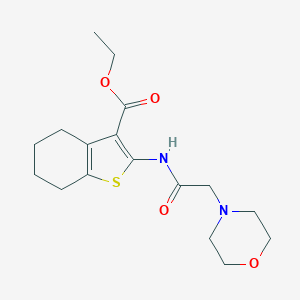
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)
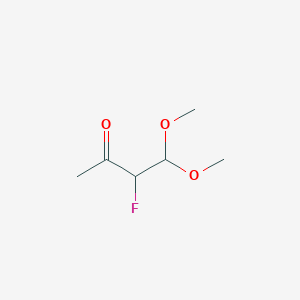
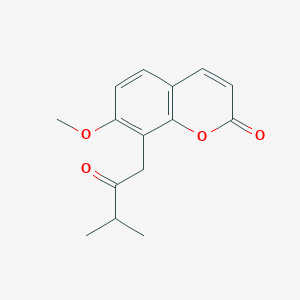
![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)
